5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride
Overview
Description
5-Methanesulfonyl-2-methoxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 885052-33-5. It has a molecular weight of 284.74 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methoxy-5-(methylsulfonyl)benzenesulfonyl chloride. The InChI code is 1S/C8H9ClO5S2/c1-14-7-4-3-6(15(2,10)11)5-8(7)16(9,12)13/h3-5H,1-2H3 . This indicates that the compound contains a benzene ring with methoxy and methylsulfonyl substituents, and a sulfonyl chloride functional group.Physical and Chemical Properties Analysis
The compound is reported to have a purity of 95%. The country of origin is UA . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Electrochemical Properties and Applications
Sodium Insertion into Vanadium Pentoxide
Research has highlighted the use of methanesulfonyl chloride (MSC) as part of an ionic liquid electrolyte for the study of electrochemical properties of vanadium pentoxide (V2O5) films. This application showcases the reversible intercalation of sodium into V2O5 films, highlighting the potential of MSC in advanced battery technologies and energy storage solutions (Su, Winnick, & Kohl, 2001).
Organic Synthesis and Chemical Transformations
Synthesis of Pharmacological Fragments
The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a fragment of potent VEGFR2 inhibitors, demonstrates the application of methanesulfonyl chloride derivatives in the production of pharmacologically active compounds. This process underscores the role of these compounds in medicinal chemistry, particularly in the synthesis of antitumor agents and other therapeutic drugs (Murár, Addová, & Boháč, 2013).
Chemiluminescence in Organic Compounds
Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveals the base-induced chemiluminescence properties of these compounds. This application is significant in analytical chemistry, where such chemiluminescent reactions can be utilized for sensitive detection methods (Watanabe et al., 2010).
Environmental and Green Chemistry Applications
Eco-friendly Polymer Electrolyte Membranes: The doping of chitosan with methanesulfonic acid (MSA) and its derivatives enhances proton conductivity and solvent stability, making these materials promising for fuel cell applications. This development signifies the importance of methanesulfonyl chloride derivatives in creating more sustainable and efficient energy conversion devices (Vijayalekshmi & Khastgir, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methoxy-5-methylsulfonylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO5S2/c1-14-7-4-3-6(15(2,10)11)5-8(7)16(9,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXALTVDBABPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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